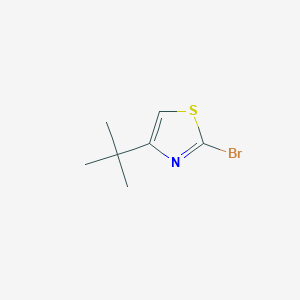
2-Bromo-4-tert-butyl-1,3-thiazole
货号 B1437994
分子量: 220.13 g/mol
InChI 键: ILKZEOZQPGBUCV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07300939B2
Procedure details


85% strength phosphoric acid (50 ml) and 65% strength nitric acid (20 ml) were combined at 0° C. 3.12 g (20.0 mmol) of 4-tert-butylthiazol-2-ylamine were added to this solution and a solution of 1.38 g (20 mmol) of NaNO2 in water (10 ml) was subsequently added dropwise at 0° C. in the course of 30 min. The reaction solution was stirred at 0° C. 1 h and then added dropwise to a suspension of 20.0 g of NaBr and 5.8 g of CuBr in water (20 ml) cooled to 0° C. The mixture was stirred until evolution of gas could no longer be observed. Subsequently, the mixture was adjusted to a pH>10 using 50% strength aq. KOH solution and the product was separated off by steam distillation. The distillate was extracted with EE. The organic phase was dried over MgSO4, filtered, and concentrated in vacuo. 3.03 g (13.8 mmol, 69%) of 2-bromo-4-tert-butylthiazole were obtained as a residue.






[Compound]
Name
CuBr
Quantity
5.8 g
Type
reactant
Reaction Step Five



Yield
69%
Identifiers


|
REACTION_CXSMILES
|
P(=O)(O)(O)O.[N+]([O-])(O)=O.[C:10]([C:14]1[N:15]=[C:16](N)[S:17][CH:18]=1)([CH3:13])([CH3:12])[CH3:11].N([O-])=O.[Na+].[Na+].[Br-:25].[OH-].[K+]>O>[Br:25][C:16]1[S:17][CH:18]=[C:14]([C:10]([CH3:13])([CH3:12])[CH3:11])[N:15]=1 |f:3.4,5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
3.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1N=C(SC1)N
|
Step Four
Step Five
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were combined at 0° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred until evolution of gas
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was separated off by steam distillation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The distillate was extracted with EE
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1SC=C(N1)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 13.8 mmol | |
| AMOUNT: MASS | 3.03 g | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
